N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide
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Overview
Description
N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide: is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the thiazole ring and a chloroacetamide group attached to the nitrogen atom of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide typically involves the reaction of 5-bromo-1,3-thiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
5-bromo-1,3-thiazole+chloroacetyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling reactions: The bromine atom at the 5-position of the thiazole ring can undergo coupling reactions with aryl or alkyl groups in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts (e.g., palladium on carbon) and ligands (e.g., triphenylphosphine).
Major Products Formed:
Nucleophilic substitution: Formation of N-(5-bromo-1,3-thiazol-2-yl)-2-substituted acetamides.
Oxidation and reduction: Formation of oxidized or reduced thiazole derivatives.
Coupling reactions: Formation of aryl or alkyl-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of thiazole-based ligands and catalysts.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents targeting bacterial and fungal infections.
Medicine: this compound is investigated for its potential anticancer activity. It is used in the design and synthesis of novel anticancer agents that target specific molecular pathways involved in cancer cell proliferation and survival.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The thiazole ring can interact with various biological receptors and enzymes, modulating their function and activity. The bromine atom at the 5-position of the thiazole ring can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
- N-(5-bromo-1,3-thiazol-2-yl)thiourea
- N-(5-bromo-1,3-thiazol-2-yl)pentanamide
- N-(5-bromo-1,3-thiazol-2-yl)cyclopropanesulfonamide
Comparison: N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and biological activity. Compared to N-(5-bromo-1,3-thiazol-2-yl)thiourea, which contains a thiourea group, this compound exhibits different chemical and biological properties. The presence of the chloroacetamide group allows for nucleophilic substitution reactions, which are not possible with the thiourea group. Additionally, the chloroacetamide group can form covalent bonds with biological targets, enhancing the compound’s potential as a therapeutic agent.
Properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2OS/c6-3-2-8-5(11-3)9-4(10)1-7/h2H,1H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUYVFJOLFMSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NC(=O)CCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50772-60-6 |
Source
|
Record name | N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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